REACTION_CXSMILES
|
[Mg].BrCC.Br[C:6]1[CH:7]=[CH:8][C:9]2[N:10]([CH:12]=[C:13]([CH3:15])[N:14]=2)[CH:11]=1.[CH2:16]=[O:17].Cl>O1CCCC1.II>[CH3:15][C:13]1[N:14]=[C:9]2[CH:8]=[CH:7][C:6]([CH2:16][OH:17])=[CH:11][N:10]2[CH:12]=1
|
Name
|
|
Quantity
|
78.56 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
II
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
170.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C1)C=C(N2)C
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
242 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the obtained mixture
|
Type
|
TEMPERATURE
|
Details
|
After the completion of the dropping, the obtained mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice
|
Type
|
TEMPERATURE
|
Details
|
by heating a container
|
Type
|
ADDITION
|
Details
|
was introduced into the reaction mixture by the use of a nitrogen stream
|
Type
|
FILTRATION
|
Details
|
the obtained mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove insolubles
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography [solvent: dichloromethane/methanol (30:1 to 10:1)]
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=C(C=C2)CO)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: PERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |